molecular formula C18H25N5O2 B2742780 3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 1005301-22-3

3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No. B2742780
CAS RN: 1005301-22-3
M. Wt: 343.431
InChI Key: ZHDZFKRLSMAZEU-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis and crystal structure of compounds with tetrazole groups have been studied, offering insights into the chemical properties and potential applications of similar compounds. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the approach to tetrazole derivatives and their structural analysis through X-ray crystallography (Al-Hourani et al., 2016).

Bioactivity and Potential Applications

  • Cyclooxygenase Inhibition : Compounds similar in structure have been evaluated for their potential as cyclooxygenase inhibitors. The study on synthesis and bioassay of certain derivatives highlights the investigation into their bioactivity, offering a foundation for understanding the biological relevance of structurally related compounds (Al-Hourani et al., 2016).

  • Antibacterial and Antifungal Activities : The antibacterial and antifungal activities of azole derivatives synthesized from related hydrazide compounds demonstrate the potential pharmaceutical applications of similar structures in combating microbial infections (Tumosienė et al., 2012).

  • Antioxidant and Anticancer Activities : The antioxidant and anticancer activities of novel derivatives of a related compound indicate the potential for similar structures to be used in the development of therapeutic agents against oxidative stress and cancer (Tumosienė et al., 2020).

properties

IUPAC Name

3-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-7-14-5-3-4-6-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDZFKRLSMAZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)propanamide

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